An In-depth Technical Guide to Benzofuran-4-sulfonyl chloride: A Versatile Building Block for Medicinal Chemistry
An In-depth Technical Guide to Benzofuran-4-sulfonyl chloride: A Versatile Building Block for Medicinal Chemistry
Introduction: The Strategic Importance of the Benzofuran Scaffold
The benzofuran motif, a heterocyclic system comprising a fused benzene and furan ring, is a cornerstone in medicinal chemistry and drug discovery.[1] Its rigid, planar structure and capacity for diverse intermolecular interactions have established it as a "privileged scaffold," frequently found in both natural products and synthetic pharmaceuticals.[2] Derivatives of benzofuran exhibit a vast spectrum of pharmacological activities, including anticancer, antibacterial, anti-inflammatory, and antiviral properties.[1] The introduction of a sulfonyl chloride group at the 4-position of the benzofuran ring system creates Benzofuran-4-sulfonyl chloride (CAS 479028-64-3), a highly reactive and versatile intermediate. This guide provides an in-depth technical overview of its properties, synthesis, reactivity, and potential applications for researchers, scientists, and drug development professionals.
Core Physicochemical Properties
A foundational understanding of a compound's physical and chemical properties is critical for its effective use in synthesis and process development. While extensive experimental data for Benzofuran-4-sulfonyl chloride is not widely published, its key characteristics can be summarized from available data and supplier information.[3]
| Property | Value | Source |
| CAS Number | 479028-64-3 | |
| Molecular Formula | C₈H₅ClO₃S | [3] |
| Molecular Weight | 216.64 g/mol | |
| Appearance | Not specified (likely a solid) | - |
| Melting Point | Not available | [3] |
| Boiling Point | Not available | [3] |
| Solubility | Expected to be soluble in common aprotic organic solvents (e.g., DCM, THF, Dioxane) and reactive with protic solvents (e.g., water, alcohols). | - |
Synthesis and Mechanistic Considerations
Proposed Synthetic Protocol: Chlorosulfonation of Benzofuran
This protocol is a representative procedure based on well-established chlorosulfonation reactions of aromatic compounds.[4] Caution: This reaction involves highly corrosive and reactive reagents and must be performed by trained personnel in a well-ventilated fume hood with appropriate personal protective equipment.
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Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, cool an excess of chlorosulfonic acid (e.g., 5 equivalents) to 0 °C in an ice bath.
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Substrate Addition: Slowly add benzofuran (1 equivalent) dropwise to the cooled chlorosulfonic acid with vigorous stirring, ensuring the internal temperature does not exceed 5 °C. The high reactivity of furan rings towards electrophiles necessitates careful temperature control to minimize side reactions and polymerization.
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Reaction Progression: After the addition is complete, allow the reaction mixture to stir at 0-5 °C for 1-2 hours. The progress can be monitored by thin-layer chromatography (TLC) by carefully quenching a small aliquot in ice water and extracting with a suitable organic solvent.
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Work-up: Once the reaction is deemed complete, very slowly and cautiously pour the reaction mixture onto a large amount of crushed ice. This step is highly exothermic and will generate HCl gas.
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Extraction: The resulting aqueous slurry is extracted multiple times with a water-immiscible organic solvent such as dichloromethane or ethyl acetate.
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Purification: The combined organic layers are washed with cold water, saturated sodium bicarbonate solution (to neutralize residual acid), and brine. The organic layer is then dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization.
Diagram: Proposed Synthesis of Benzofuran-4-sulfonyl chloride
Caption: Experimental workflow for sulfonamide synthesis.
Sulfonate Ester Formation
Reaction with alcohols in the presence of a base affords sulfonate esters. This transformation is synthetically valuable as it converts a poor leaving group (a hydroxyl group) into an excellent sulfonate leaving group, facilitating subsequent Sₙ2 or E2 reactions. [5]
Friedel-Crafts Sulfonylation
While less common than acylation, sulfonyl chlorides can act as electrophiles in Friedel-Crafts reactions with electron-rich aromatic compounds, catalyzed by a Lewis acid, to form diaryl sulfones.
Reduction to Thiols
The sulfonyl chloride group can be reduced to the corresponding thiol using strong reducing agents. This provides a pathway to benzofuran-4-thiol, another valuable synthetic intermediate. [5]
Analytical Characterization Profile
The structural elucidation of Benzofuran-4-sulfonyl chloride and its derivatives relies on standard spectroscopic techniques. Based on the known spectra of benzofuran and the characteristic signals of sulfonyl chlorides, the following spectral features can be predicted: [6][7][8][9]
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¹H NMR: The protons on the benzofuran ring will appear in the aromatic region (approx. 7.0-8.5 ppm). The proton ortho to the sulfonyl chloride group (at the C5 position) is expected to be the most downfield-shifted due to the strong electron-withdrawing effect of the -SO₂Cl group. The furan protons at C2 and C3 will also be present in this region.
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¹³C NMR: The carbon atom attached to the sulfonyl group (C4) will be significantly deshielded. The spectrum will show eight distinct signals for the eight carbon atoms of the benzofuran core. [10]* Infrared (IR) Spectroscopy: Strong characteristic absorption bands for the asymmetric and symmetric stretching of the S=O bonds are expected in the regions of 1370-1410 cm⁻¹ and 1160-1210 cm⁻¹, respectively. [6][11]* Mass Spectrometry (MS): The mass spectrum will show a characteristic isotopic pattern for the molecular ion peak (M⁺ and M⁺+2) due to the presence of the ³⁵Cl and ³⁷Cl isotopes. [6]Common fragmentation patterns would involve the loss of Cl and SO₂.
Applications in Drug Discovery and Development
Benzofuran-4-sulfonyl chloride is a strategic building block for accessing novel chemical matter in drug discovery programs. Its primary utility lies in the synthesis of sulfonamide libraries. The benzofuran sulfonamide scaffold is of significant interest due to its presence in molecules with diverse biological activities.
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Enzyme Inhibitors: The sulfonamide group is a classic zinc-binding group and is a key pharmacophore in inhibitors of enzymes like carbonic anhydrases and matrix metalloproteinases.
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Anticancer Agents: Numerous benzofuran derivatives have demonstrated potent anticancer activity. [1]The introduction of a sulfonamide moiety can modulate solubility, cell permeability, and target engagement.
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Antimicrobial Agents: The sulfonamide functional group itself has a long history in the development of antibacterial drugs. Combining this with the benzofuran nucleus offers opportunities for novel antimicrobial scaffolds.
Diagram: Role in Medicinal Chemistry
Caption: Logical flow from core reagent to applications.
Safety and Handling
As with all sulfonyl chlorides, Benzofuran-4-sulfonyl chloride should be handled with care.
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Corrosive: It is expected to be corrosive and can cause severe skin burns and eye damage.
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Moisture Sensitive: It will react with water, including atmospheric moisture, to produce hydrochloric acid and benzofuran-4-sulfonic acid. It should be stored under an inert atmosphere (e.g., nitrogen or argon) in a tightly sealed container in a cool, dry place.
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Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles with side shields, and a lab coat. All manipulations should be performed in a chemical fume hood.
Conclusion
Benzofuran-4-sulfonyl chloride is a valuable and highly reactive chemical intermediate. While detailed experimental data on this specific molecule is sparse in the public domain, its chemical properties and reactivity can be reliably predicted based on the well-established principles of organic chemistry governing benzofurans and sulfonyl chlorides. Its ability to serve as a precursor to a wide range of benzofuran sulfonamides and other derivatives makes it a powerful tool for medicinal chemists aiming to synthesize novel compounds for evaluation as potential therapeutic agents. A thorough understanding of its handling requirements and reaction profile is essential for its safe and effective utilization in the research and development laboratory.
References
- Google Patents. US20130046103A1 - Preparation of benzofurans and use thereof as synthetic intermediates.
-
Chemsrc. Benzofuran-4-sulfonyl chloride | CAS#:479028-64-3. Available from: [Link]
-
NP-MRD. 13C NMR Spectrum (1D, 226 MHz, H2O, predicted) (NP0267569). Available from: [Link]
-
ACD/Labs. IR, NMR and MS of a Sulfonyl Chloride compound. Available from: [Link]
-
Organic Syntheses. Benzenesulfonyl chloride. Available from: [Link]
-
PMC. 5-Chloro-3-(4-fluorophenylsulfonyl)-2,7-dimethyl-1-benzofuran. Available from: [Link]
-
Royal Society of Chemistry. Visible-Light-Promoted Metal-Free Approach for the NH Insertions by Using Donor/Donor Diazo Precursors. Available from: [Link]
-
NIST. Benzofuran - IR Spectrum. Available from: [Link]
-
NIST. Benzofuran - Mass Spectrum. Available from: [Link]
-
PMC. A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. Available from: [Link]
-
Wiley Online Library. Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4. Available from: [Link]
-
PubChem. 4-Fluorobenzenesulfonyl chloride. Available from: [Link]
-
NIST. Benzenesulfonyl chloride - IR Spectrum. Available from: [Link]
-
PMC. Natural source, bioactivity and synthesis of benzofuran derivatives. Available from: [Link]
-
PubChemLite. 7-fluoro-1-benzofuran-4-sulfonyl chloride (C8H4ClFO3S). Available from: [Link]
-
ResearchGate. FT-IR spectrum of P-Iodobenzene sulfonyl chloride. Available from: [Link]
-
ResearchGate. Analysis of benzofuran derivatives using electrospray ionization ion trap and electrospray ionization quadrupole time-of-flight mass spectrometry. Available from: [Link]
-
ResearchGate. 1H and 13C NMR spectral assignments of the benzodifuran core. Available from: [Link]
-
SpectraBase. Benzofuran - Optional[13C NMR] - Chemical Shifts. Available from: [Link]
Sources
- 1. Natural source, bioactivity and synthesis of benzofuran derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Benzofuran-4-sulfonyl chloride | CAS#:479028-64-3 | Chemsrc [chemsrc.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. acdlabs.com [acdlabs.com]
- 7. Benzofuran [webbook.nist.gov]
- 8. Benzofuran [webbook.nist.gov]
- 9. Benzofuran(271-89-6) 1H NMR [m.chemicalbook.com]
- 10. Benzofuran(271-89-6) 13C NMR [m.chemicalbook.com]
- 11. researchgate.net [researchgate.net]
